molecular formula C16H14ClN3O3 B11332498 2-(4-chlorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

2-(4-chlorophenoxy)-N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]acetamide

Cat. No.: B11332498
M. Wt: 331.75 g/mol
InChI Key: MMIDYWZMPZDSEX-UHFFFAOYSA-N
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Description

2-(4-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE is a complex organic compound that features a combination of various functional groups, including a chlorophenoxy group, a furan ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE typically involves multiple steps, starting with the preparation of the core structures, such as the furan and pyrazole rings. These core structures are then functionalized and coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation of the furan ring can lead to furan diols, while reduction of a nitro group can yield corresponding amines .

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(4-CHLOROPHENOXY)-N-{1-[(FURAN-2-YL)METHYL]-1H-PYRAZOL-5-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H14ClN3O3

Molecular Weight

331.75 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-(furan-2-ylmethyl)pyrazol-3-yl]acetamide

InChI

InChI=1S/C16H14ClN3O3/c17-12-3-5-13(6-4-12)23-11-16(21)19-15-7-8-18-20(15)10-14-2-1-9-22-14/h1-9H,10-11H2,(H,19,21)

InChI Key

MMIDYWZMPZDSEX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=CC=N2)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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